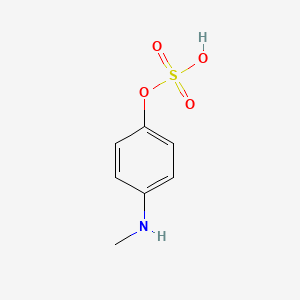
4-(Methylamino)phenol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenol sulfate typically involves the methylation of p-aminophenol or the reaction of hydroquinone with methylamine . The resulting product is then converted to its sulfate form through a salting process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)phenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction reactions typically produce elemental metals .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(Methylamino)phenol sulfate is used as a reagent in various analytical methods, including electrochemical and spectrophotometric techniques . It is also employed in the synthesis of fluorescent sensors for reactive oxygen species .
Biology and Medicine: In biological and medical research, this compound is used in the development of hair dye formulations and as a developing agent in photographic processes . It is also studied for its potential use in drug delivery systems and as a corrosion inhibitor .
Industry: Industrially, this compound is used in the preparation of silver nanomaterials and as a reagent for determining the levels of contaminants and drugs . It is also utilized in oxidative hair dye formulations and as a tone developer in photographic applications .
Mécanisme D'action
The mechanism of action of 4-(Methylamino)phenol sulfate involves its reducing properties. It acts as a reducing agent by donating electrons to other molecules, thereby reducing them . This compound can interact with various molecular targets, including metal ions and organic compounds, to facilitate their reduction . The pathways involved in its action include electron transfer processes that lead to the formation of reduced products .
Comparaison Avec Des Composés Similaires
p-aminophenol: A precursor in the synthesis of 4-(Methylamino)phenol sulfate, known for its use in hair dye formulations.
Hydroquinone: Another reducing agent used in photographic development and as a precursor in the synthesis of this compound.
N-methyl-p-aminophenol: A compound similar in structure and function to this compound, used in similar applications.
Uniqueness: this compound is unique due to its specific reducing properties and its ability to act as a developing agent in photographic processes . Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research applications .
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
[4-(methylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
Clé InChI |
QMJDEXCUIQJLGO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















